6-Amino-Pyrazolopyrimidinone Scaffold Enables 860-Fold PDE9A vs. PDE1B Selectivity: Evidence from Co-Crystal Structure
The 6-amino-pyrazolopyrimidinone scaffold, of which CAS 872093-45-3 is the unsubstituted core building block, was validated as a PDE9 inhibitor pharmacophore through structure-based design. The optimized inhibitor 28 (built on the 6-amino-pyrazolopyrimidinone core) achieved an IC50 of 21 nM against PDE9A and 3.3 µM against PDE5, with approximately three orders of magnitude selectivity against other PDE families. Critically, a co-crystal structure (PDB 4GH6) revealed a hydrogen bond between the pyrimidinone carbonyl of 28 and Tyr424 of PDE9A—a residue unique to PDE8 and PDE9—accounting for 860-fold selectivity over PDE1B, compared to only ~30-fold selectivity for the reference inhibitor BAY73-6691 [1]. This establishes the 6-amino-pyrazolopyrimidinone core as a selectivity-conferring scaffold that cannot be replicated by simple pyrazolopyrimidine or pyrrolopyrimidine alternatives lacking the 7-one carbonyl and 6-amino substitution [1].
| Evidence Dimension | PDE9A inhibitory potency and selectivity vs. PDE1B |
|---|---|
| Target Compound Data | Scaffold-derived inhibitor 28: PDE9A IC50 = 21 nM; 860-fold selectivity over PDE1B |
| Comparator Or Baseline | BAY73-6691 (reference PDE9 inhibitor): ~30-fold selectivity over PDE1B |
| Quantified Difference | 28.7-fold improvement in selectivity window (860-fold vs. 30-fold) |
| Conditions | Recombinant PDE9A catalytic domain; fluorescence polarization assay; co-crystal structure PDB 4GH6 at resolution enabling hydrogen-bond visualization with Tyr424 |
Why This Matters
For procurement decisions in PDE9-targeted CNS or metabolic disorder programs, the 6-amino-pyrazolopyrimidinone core offers a structurally validated selectivity handle (Tyr424 hydrogen bond) that alternative heterocyclic scaffolds such as pyrrolopyrimidines or pyrazolopyridines cannot provide, directly impacting hit expansion and lead optimization strategies.
- [1] Meng F, Hou J, Shao Y, et al. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design. Journal of Medicinal Chemistry. 2012;55(19):8549-8558. doi:10.1021/jm301189c View Source
